molecular formula C13H19NO B2522397 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 41381-73-1

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2522397
CAS No.: 41381-73-1
M. Wt: 205.301
InChI Key: JOQIPMNHEXDDIH-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline ( 41381-73-1) is a specialized tetrahydroquinoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, this compound features a methoxy group at the 7-position and a unique 2,2,4-trimethyl substitution pattern on the tetrahydroquinoline scaffold . The tetrahydroquinoline core is a privileged structure in drug discovery, found in a myriad of bioactive natural products and synthetic pharmaceuticals . Researchers value this specific derivative as a key building block for the construction of more complex heterocyclic systems . Its structural features, including the electron-donating methoxy group and sterically hindered trimethyl groups, enhance lipophilicity and influence its chemical reactivity and biological interactions, making it a versatile intermediate . Tetrahydroquinoline derivatives, in general, have been reported to exhibit a broad spectrum of pharmacological activities, including service as antioxidants , and showing potential as neuroprotective agents , antimicrobials , and anticancer agents . The mechanism of action for such compounds often involves interaction with specific enzymatic targets or pathways; for instance, some analogs are known to act as enzyme inhibitors or receptor modulators . This compound is provided for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage instructions. This product should be stored in a dark place, under an inert atmosphere, at room temperature to maintain stability .

Properties

IUPAC Name

7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-7,9,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQIPMNHEXDDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .

Scientific Research Applications

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Functional Group Effects

  • Hydroxy vs. Methoxy :

    • Hydroxy groups (e.g., 6-OH-THQ) enhance antioxidant activity but may reduce stability due to susceptibility to oxidation.
    • Methoxy groups (e.g., 7-MeO-THQ) offer stability and may act as prodrugs, as demethylation to hydroxy analogs can occur in vivo (e.g., via cytochrome P450 enzymes) .
  • Methyl Substitutions :

    • The 2,2,4-trimethyl motif in 7-MeO-THQ and analogs increases lipophilicity, facilitating membrane penetration and interactions with hydrophobic targets .

Physical State and Solubility

Compound Substituents Physical State Solubility Key Applications
7-MeO-THQ 7-OCH₃, 2,2,4-CH₃ Solid* Lipophilic Pharmaceuticals, Research
6-OH-THQ 6-OH, 2,2,4-CH₃ Solid Moderate polarity Neuroprotection
Ethoxyquin 6-OCH₂CH₃, 2,2,4-CH₃ Liquid Lipophilic Animal feed additive
DHE 6-OCH₂CH₃, 2,2,4-CH₃ Solid Water-soluble Feed/potential pharma

*Inferred from structural analogs like DHE.

Biological Activity

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 41381-73-1) is a compound belonging to the class of tetrahydroquinolines. It has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.

The chemical formula of this compound is C13H19NOC_{13}H_{19}NO with a molecular weight of 205.3 g/mol. The compound exhibits a unique structure that contributes to its biological activity.

PropertyValue
CAS Number41381-73-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
IUPAC NameThis compound

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and may contribute to the prevention of various diseases linked to oxidative damage.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinolines has been explored in models of neurodegenerative diseases. Compounds in this class have been shown to protect neuronal cells from apoptosis induced by various stressors. The mechanisms may involve modulation of signaling pathways related to cell survival and inflammation.

Synthesis and Evaluation

A recent study focused on the synthesis of novel tetrahydroquinoline derivatives and their biological evaluation. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in cancer progression. Although direct studies on this compound were not highlighted in this research, the findings underscore the importance of this class of compounds in drug development.

In Vivo Studies

In vivo studies involving related compounds have indicated potential benefits in models of diabetes and cardiovascular diseases. These studies suggest that tetrahydroquinolines may improve metabolic parameters and reduce inflammation.

Q & A

Q. What are the established synthetic routes for 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Catalytic Hydrogenation : A common method involves hydrogenating 7-methoxy-2,2,4-trimethylquinoline using palladium on carbon (Pd/C) under H₂ gas (3–5 atm) at 80–100°C. This route typically achieves >85% yield but requires careful control of catalyst loading and reaction time to avoid over-reduction .

  • Alkylation of Precursors : Alkylation of 2,2,4-trimethyltetrahydroquinoline with methoxy-containing electrophiles (e.g., methyl iodide in basic conditions) introduces the methoxy group. Optimization of solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity .

  • Key Data :

    MethodYield (%)Purity (%)Key Condition
    Catalytic Hydrogenation85–92>98Pd/C (5 wt%), 80°C, 12 h
    Alkylation70–7895KOH/THF, 60°C, 6 h

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C7 vs. C6). The methoxy proton typically appears as a singlet at δ 3.7–3.9 ppm, while methyl groups on the tetrahydroquinoline core resonate at δ 1.2–1.5 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS distinguishes isotopic patterns and confirms molecular weight (C₁₃H₁₉NO, [M+H]⁺ = 206.1545).
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions in solid-state structures, as demonstrated for analogous tetrahydroquinolines .

Q. How does the methoxy group at position 7 influence the compound’s reactivity compared to other substitution patterns (e.g., 6-methoxy derivatives)?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy group at C7 increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. This contrasts with C6-methoxy derivatives, where steric hindrance near the nitrogen atom may reduce reactivity .
  • Oxidation Stability : 7-Methoxy derivatives show slower oxidation rates to quinoline analogs compared to 6-methoxy counterparts, likely due to reduced resonance stabilization of intermediates .

Advanced Research Questions

Q. What mechanisms underlie the neuroprotective effects of this compound, and how can these be validated experimentally?

Methodological Answer:

  • Hypothesized Pathways :
    • Antioxidant Activity : Scavenges free radicals (e.g., hydroxyl, peroxyl) via resonance-stabilized intermediates, as shown in structurally similar 6-hydroxy-THQ derivatives .
    • NF-κB Inhibition : Reduces pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by suppressing IκBα phosphorylation, validated via luciferase reporter assays in microglial cells .
  • Experimental Validation :
    • In Vitro : Measure ROS levels in SH-SY5Y neuronal cells using DCFH-DA fluorescence.
    • In Vivo : Assess motor coordination (rotarod test) and oxidative stress markers (8-isoprostane) in Parkinson’s disease rodent models .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) for this compound?

Methodological Answer:

  • Dose-Dependent Effects : Low concentrations (1–10 μM) often exhibit antioxidant activity, while higher doses (>50 μM) may induce pro-oxidant effects due to redox cycling. Use dose-response curves and ESR spectroscopy to identify transition thresholds .
  • Cell-Type Specificity : Test in multiple cell lines (e.g., neurons vs. cancer cells). For example, 7-methoxy-THQ derivatives show neuroprotection in neurons but induce apoptosis in glioblastoma cells via mitochondrial depolarization .

Q. What advanced synthetic strategies improve enantioselectivity for chiral analogs of this compound?

Methodological Answer:

  • Brønsted Acid Catalysis : Chiral phosphoric acids (e.g., TRIP) enable asymmetric transfer hydrogenation of quinoline precursors, achieving >90% enantiomeric excess (ee) .
  • Continuous Flow Reactors : Enhance stereochemical control via precise temperature and pressure modulation, reducing side reactions (e.g., racemization) .

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